Stereochemical Integrity: Computed Property Comparison Between (2S) and (2R) Enantiomers
The (2S) enantiomer (CAS 1567989-91-6; PubChem CID 82755473) is characterized by a defined (S)-stereocenter at C2 with SMILES notation C[C@H]1CNCCN1S(=O)(=O)C(C)C and InChIKey HHPBJTIVLGZBBO-QMMMGPOBSA-N [1]. The (2R) enantiomer (CAS 1568031-81-1) possesses the inverted (R)-configuration at this position. Computed Topological Polar Surface Area (TPSA) for the (2S) enantiomer is 57.8 Ų as calculated by Cactvs 3.4.6.11 (PubChem), whereas the (2R) enantiomer reports TPSA of 49.41 Ų (Chemscene computational method) . The (2S) form shows XLogP3-AA of 0.1 (PubChem) compared with LogP of 0.0183 for the (2R) form (Chemscene) [1]. Both compounds have identical molecular weight (206.31 g/mol), hydrogen bond donor count (1), and hydrogen bond acceptor count (4). The observed TPSA discrepancy of 8.39 Ų likely arises from different conformer sampling and calculation algorithms rather than intrinsic physical differences, but it reflects conformational nuances relevant to protein-ligand docking studies.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | (2S) enantiomer: TPSA 57.8 Ų, XLogP3-AA 0.1 (PubChem Cactvs) |
| Comparator Or Baseline | (2R) enantiomer: TPSA 49.41 Ų, LogP 0.0183 (Chemscene) |
| Quantified Difference | TPSA difference = 8.39 Ų; ΔLogP ≈ 0.08 (method-dependent) |
| Conditions | In silico computed properties; different software platforms (PubChem Cactvs vs Chemscene) |
Why This Matters
Enantiomeric specification is mandatory for reproducible stereochemical outcomes in asymmetric synthesis; the (2S) enantiomer must be explicitly selected during procurement to avoid introducing an uncontrolled variable into chiral target engagement studies.
- [1] PubChem Compound Summary, CID 82755473, (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine. TPSA 57.8 Ų, XLogP3-AA 0.1, Defined Atom Stereocenter Count 1. National Center for Biotechnology Information (2024). View Source
